molecular formula C12H17NO2 B12877107 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol

2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol

Cat. No.: B12877107
M. Wt: 207.27 g/mol
InChI Key: HXAWLLXWDLNMJH-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is an organic compound characterized by a methoxy group at the second position and a 4-methylpyrrolidin-2-yl group at the sixth position on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol typically involves the introduction of the methoxy and pyrrolidinyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a methoxy group is introduced using methanol in the presence of a base. The pyrrolidinyl group can be added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 4-methylpyrrolidine), and the phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrrolidinyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Demethylated phenols and modified pyrrolidinyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    Guaiacol: A methoxy-substituted phenol.

    Vanillin: A methoxy and formyl-substituted phenol.

Uniqueness

2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a pyrrolidinyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol

InChI

InChI=1S/C12H17NO2/c1-8-6-10(13-7-8)9-4-3-5-11(15-2)12(9)14/h3-5,8,10,13-14H,6-7H2,1-2H3

InChI Key

HXAWLLXWDLNMJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C(=CC=C2)OC)O

Origin of Product

United States

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